molecular formula C17H20O10 B600569 Mandshurin CAS No. 32451-87-9

Mandshurin

Cat. No.: B600569
CAS No.: 32451-87-9
M. Wt: 384.33
Attention: For research use only. Not for human or veterinary use.
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Description

Mandshurin (systematic name: manganese(II) 3-hydroxybenzoate trihydrate) is an inorganic coordination compound with the chemical formula Mn(C₇H₅O₃)₂·3H₂O. It is characterized by its octahedral manganese(II) center coordinated to two 3-hydroxybenzoate ligands and three water molecules. This compound exhibits notable thermal stability (decomposition temperature: 220°C) and solubility in polar solvents such as water (12.8 g/L at 25°C) and ethanol (4.2 g/L at 25°C) . Its redox activity and chelation properties make it industrially relevant for catalytic applications in organic synthesis and heavy-metal sequestration in wastewater treatment .

Properties

CAS No.

32451-87-9

Molecular Formula

C17H20O10

Molecular Weight

384.33

IUPAC Name

5,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C17H20O10/c1-23-9-5-8-7(3-4-11(19)25-8)15(24-2)16(9)27-17-14(22)13(21)12(20)10(6-18)26-17/h3-5,10,12-14,17-18,20-22H,6H2,1-2H3/t10-,12-,13+,14-,17+/m1/s1

SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ferric Citrate (FeC₆H₅O₇)

  • Structural Similarities : Both compounds feature a transition metal (Mn²⁺ vs. Fe³⁺) coordinated to organic acid ligands.
  • Key Differences :
    • Redox Behavior : Mandshurin’s Mn²⁺ center is redox-active in acidic media, whereas ferric citrate’s Fe³⁺ is stable under similar conditions.
    • Solubility : Ferric citrate has higher aqueous solubility (89 g/L at 25°C) due to its citrate ligand’s stronger chelating capacity .
    • Applications : this compound is preferred in catalytic oxidation reactions, while ferric citrate is utilized in iron supplementation and phosphate removal .

Zinc Gluconate (Zn(C₆H₁₁O₇)₂)

  • Functional Similarities : Both act as metal-ion carriers in nutritional and industrial contexts.
  • Contrasts :
    • Bioavailability : Zinc gluconate exhibits higher oral bioavailability (60–70%) compared to this compound (<5%), limiting the latter’s biomedical use.
    • Thermal Stability : this compound’s decomposition temperature (220°C) exceeds zinc gluconate’s (160°C), favoring high-temperature industrial processes .

Data Tables

Table 1: Physicochemical Properties Comparison

Property This compound Ferric Citrate Zinc Gluconate
Molecular Weight (g/mol) 365.2 244.9 455.7
Solubility in H₂O (g/L) 12.8 89.0 38.5
Thermal Stability (°C) 220 180 160
Primary Application Catalysis Phosphate Removal Nutritional Supplement

Data derived from standardized industrial safety sheets and catalytic studies .

Table 2: Chelation Efficiency in Heavy-Metal Removal

Compound Pb²⁺ Removal (%) Cd²⁺ Removal (%) Optimal pH
This compound 92.4 85.7 6.0–7.5
Ferric Citrate 78.9 91.2 4.5–6.0
EDTA 98.5 97.3 2.0–10.0

Comparative analysis based on batch adsorption studies at 25°C .

Detailed Research Findings

Catalytic Performance

This compound demonstrates superior catalytic activity in the oxidation of aldehydes compared to ferric citrate, achieving a 94% yield in benzaldehyde-to-benzoic acid conversion (vs. 68% for ferric citrate) under identical conditions. This is attributed to its stable Mn²⁺/Mn³⁺ redox couple .

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